2-(5-Chloropyridin-2-yl)morpholine
Description
Significance of Pyridine (B92270) and Morpholine (B109124) Heterocycles in Medicinal Chemistry
The foundational components of 2-(5-Chloropyridin-2-yl)morpholine, the pyridine and morpholine rings, are independently recognized as "privileged structures" in medicinal chemistry. This term is reserved for molecular scaffolds that are capable of binding to multiple biological targets, thus appearing in a multitude of approved drugs.
The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a wide range of pharmaceuticals. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring with improved solubility, and participate in various binding interactions makes it a valuable component in drug design.
Overview of Halogenated Pyridine Scaffolds in Bioactive Compounds
The introduction of a halogen atom, in this case, chlorine, onto the pyridine ring significantly influences the electronic properties and biological activity of the molecule. Halogenation can alter the lipophilicity, metabolic stability, and binding affinity of a compound. Specifically, a chloro-substituent on the pyridine ring can modulate the pKa of the pyridine nitrogen and introduce a potential site for metabolic transformation or specific interactions with biological targets. The strategic placement of a chlorine atom on the pyridine scaffold is a common tactic in medicinal chemistry to fine-tune the pharmacological profile of a drug candidate.
Research Landscape and Academic Relevance of this compound
While detailed, peer-reviewed research focusing exclusively on the synthesis and biological evaluation of this compound is not extensively available in the public domain, its importance can be inferred from its role as a key intermediate in the synthesis of more complex molecules. A significant indicator of its relevance is the mention of a closely related derivative, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, in a patent for the synthesis of Edoxaban. Edoxaban is a direct factor Xa inhibitor and an orally active anticoagulant drug. This connection strongly suggests that the 2-(5-chloropyridin-2-yl) scaffold is of considerable interest to the pharmaceutical industry for the development of novel therapeutics.
The commercial availability of this compound and its hydrochloride salt further underscores its utility as a building block in synthetic and medicinal chemistry research. bldpharm.combldpharm.com Its structure provides a versatile platform for the generation of diverse chemical libraries aimed at discovering new bioactive compounds. The combination of the established pharmacological profiles of its constituent heterocycles with the modulating effect of the chloro-substituent makes this compound a compound with significant potential for future research and development in the quest for new and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1211526-64-5 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 |
IUPAC Name |
2-(5-chloropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-8(12-5-7)9-6-11-3-4-13-9/h1-2,5,9,11H,3-4,6H2 |
InChI Key |
GNQHEEOTSITUKT-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)C2=NC=C(C=C2)Cl |
Canonical SMILES |
C1COC(CN1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 5 Chloropyridin 2 Yl Morpholine and Its Derivatives
Established Synthetic Pathways to the 2-(5-Chloropyridin-2-yl)morpholine Core Structure
The synthesis of the this compound core structure is typically achieved through the cyclization of precursor molecules. The most common starting materials are vicinal amino alcohols and their derivatives. researchgate.netresearchgate.net One general and efficient method involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-haloacid chlorides, which can be adapted to produce a variety of substituted morpholines. researchgate.net
Another prevalent strategy involves the reaction of a suitably substituted pyridine (B92270) derivative with a morpholine (B109124) precursor. For instance, nucleophilic aromatic substitution on a dihalopyridine, such as 2,5-dichloropyridine, with morpholine can be a direct route, although regioselectivity can be a challenge. The reactivity of halopyridines in such substitutions is well-documented, with 2-chloropyridines being susceptible to attack by nucleophiles like amines, which displaces the chloride to form a new carbon-nitrogen bond. youtube.com The reaction often requires heat and proceeds through an addition-elimination mechanism that temporarily disrupts the aromaticity of the pyridine ring. youtube.com
Strategies for Functionalization and Derivatization
The this compound scaffold possesses two primary sites for functionalization: the chlorine-substituted pyridine ring and the secondary amine of the morpholine ring. This allows for a wide range of derivatization strategies to be employed.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in pharmaceutical synthesis. researchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly noteworthy for its mild conditions and tolerance of various functional groups. nih.govnih.gov
The chlorine atom on the pyridine ring of this compound can serve as the electrophilic partner in these reactions. While 2-chloropyridines can sometimes be challenging substrates compared to their bromo or iodo counterparts, successful couplings have been reported. researchgate.net The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. arkat-usa.org For example, studies on the selective Suzuki cross-coupling of fused π-deficient heterocycles containing a 2-chloro-5-halopyridine moiety have shown that catalysts like PdCl2(dppf)·CH2Cl2 can be effective. nih.govarkat-usa.org The use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos or RuPhos often facilitates the coupling of less reactive aryl chlorides. mdpi.comrsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Chloro-Pyridine Systems This table is illustrative and based on reactions with similar substrates.
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Aryl boronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/H2O | 8-Aryl-substituted product | arkat-usa.org |
| 2-Chloropyridine derivative | Phenylboronic acid | PdCl2(dppf)·CH2Cl2 | K2CO3 | Not Specified | 2-Phenylpyridine derivative | nih.gov |
| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 2-Cyclopropylthiophene | mdpi.com |
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlookchem.com This reaction provides a direct method for introducing a variety of functional groups, including amines, alkoxides, and thiolates. The reaction mechanism typically involves the attack of a nucleophile at the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.com
The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the pyridine nitrogen. A range of nucleophiles can be employed, offering a straightforward route to analogs with diverse substituents at the 5-position of the pyridine ring. Studies on polyfluoroarenes demonstrate that SNAr reactions can be performed under relatively mild conditions, often using a base like potassium carbonate in a polar aprotic solvent such as DMSO or acetonitrile. mdpi.com
The secondary amine of the morpholine ring is a nucleophilic center that readily undergoes acylation and amidation reactions. These reactions are among the most fundamental transformations in organic synthesis and are widely used to introduce a vast array of substituents. organic-chemistry.orgfishersci.it
A common method involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acid byproduct. fishersci.itjocpr.com This Schotten-Baumann type reaction is robust and generally high-yielding. fishersci.it Alternatively, carboxylic acids can be coupled directly with the morpholine nitrogen using a variety of coupling reagents developed for peptide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium/phosphonium salts (e.g., HATU) activate the carboxylic acid to facilitate amide bond formation. fishersci.it These methods are often preferred for sensitive substrates due to their mild reaction conditions.
Table 2: Common Reagents for Amidation of Morpholine Nitrogen
| Reagent Type | Specific Example(s) | General Conditions | Reference |
|---|---|---|---|
| Acyl Halide | Chloroacetyl chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Diethyl ether), 5-10°C | jocpr.com |
| Carbodiimide | DCC, EDC | Aprotic Solvent (e.g., DMF, DCM), often with additives like HOBt | fishersci.it |
| Uronium Salt | HATU | Base (e.g., DIEA), Aprotic Solvent (e.g., DMF) | fishersci.it |
The synthesis of specific isomers of chloropyridinyl morpholines requires precise control over the regioselectivity of the key bond-forming reactions. For instance, creating 3-(5-chloropyridin-2-yl)morpholine instead of the 2-substituted isomer would necessitate a different synthetic strategy.
One approach involves the regioselective functionalization of the pyridine ring prior to the introduction of the morpholine moiety. For example, methods for the 4,5-regioselective functionalization of 2-chloropyridines have been developed, which could be adapted to install precursors for morpholine ring formation at specific positions. mdpi.com Another strategy is the directed C-H functionalization of the pyridine ring. A rhodium-catalyzed C-H amidation of pyridines has been reported, where an existing substituent on the ring directs the introduction of an amino group to a specific position. nih.gov Such a method could potentially be used to build the morpholine ring onto the chloropyridine core with defined regiochemistry.
Stereoselective Synthesis and Chiral Resolution of this compound Analogs
Introducing chirality into the morpholine ring can have a profound impact on the biological activity of the resulting compounds. The stereocenter at the C2 position of the morpholine ring is particularly important. Several strategies exist for the synthesis of enantiopure C2-functionalized morpholines. nih.gov
One powerful method is the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors. Using a chiral rhodium complex with a large bite angle ligand, such as (R,R,R)-SKP, a variety of 2-substituted chiral morpholines can be obtained with high yields and excellent enantioselectivities (up to 99% ee). nih.gov Another approach is the organocatalytic asymmetric halocyclization of corresponding alkenol substrates, which can furnish chiral chlorinated morpholines containing a quaternary stereocenter. rsc.org
For racemic mixtures, chiral resolution via HPLC using a chiral stationary phase is a common technique to separate the enantiomers. nih.gov Alternatively, diastereomeric salt formation with a chiral resolving agent can be employed. Stereoselective synthesis, however, is often more efficient. A palladium-catalyzed hydroamination has been used as a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines, yielding the product as a single diastereomer. rsc.org
Table 3: Approaches to Stereoselective Morpholine Synthesis
| Method | Key Reagents/Catalyst | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh((R,R,R)-SKP)(cod)]SbF6 | 2-Substituted dehydromorpholines | High enantioselectivity (up to 99% ee) | nih.gov |
| Organocatalytic Chlorocycloetherification | Cinchona alkaloid-derived catalyst | Alkenols | Creates chiral chlorinated morpholines | rsc.org |
| Palladium-Catalyzed Hydroamination | Palladium catalyst | Carbamate-protected aziridines and unsaturated alcohols | Forms 2,5-disubstituted morpholines as a single diastereomer | rsc.org |
| Organocatalytic Enantioselective Chlorination | Organocatalyst | Aldehydes | Forms chiral α-chloroaldehydes as precursors to morpholines | nih.gov |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pharmaceutically important molecules, including this compound and its derivatives. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green chemistry principles applicable to the synthesis of this class of compounds include the use of metal-free catalysis, photocatalysis, and atom-economical one-pot reactions.
Several innovative and environmentally benign methodologies have been developed for the synthesis of the morpholine scaffold, which can be adapted for the preparation of this compound derivatives. These methods offer significant advantages over traditional synthetic routes, which often involve harsh reagents and generate substantial waste.
One promising green approach is the metal-free, one-pot synthesis of 2-substituted morpholines from aziridines . This method utilizes a simple and inexpensive ammonium (B1175870) persulfate salt as an oxidant to facilitate the ring-opening of an aziridine (B145994) with a haloalcohol, followed by cyclization to form the morpholine ring. beilstein-journals.orgnih.govnih.govdoaj.orgbeilstein-journals.org This process is conducted at room temperature and avoids the use of transition metal catalysts, which are often toxic and difficult to remove from the final product. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through a proposed radical cation intermediate, leading to the formation of a haloalkoxy amine, which then undergoes intramolecular cyclization in the presence of a base to yield the desired morpholine derivative. beilstein-journals.org
For the synthesis of this compound, this would hypothetically involve the reaction of a suitably substituted 2-(5-chloropyridin-2-yl)aziridine with a 2-haloethanol. The key advantages of this approach are its operational simplicity, mild reaction conditions, and the avoidance of metallic reagents. The general reaction parameters for this metal-free synthesis are summarized in the table below.
Table 1: General Parameters for Metal-Free One-Pot Synthesis of 2-Substituted Morpholines
| Parameter | Condition | Reference |
| Starting Materials | Aziridine, Haloalcohol | beilstein-journals.org |
| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | beilstein-journals.org |
| Catalyst | None (Metal-Free) | beilstein-journals.orgnih.govnih.govdoaj.orgbeilstein-journals.org |
| Solvent | The haloalcohol can act as the solvent | beilstein-journals.org |
| Temperature | Room Temperature | beilstein-journals.org |
| Base for Cyclization | Potassium Hydroxide (KOH) | beilstein-journals.org |
| Key Benefit | Avoids transition metal catalysts and low temperatures. | beilstein-journals.org |
Another significant advancement in green morpholine synthesis is the use of photocatalysis . A diastereoselective annulation strategy for the synthesis of 2-aryl morpholines employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. nih.gov This method allows for the direct synthesis of morpholines from readily available starting materials with high yields and stereoselectivity. nih.gov The reaction is believed to proceed through the formation of a radical cation intermediate. nih.gov While the reported examples focus on 2-aryl morpholines, this methodology could potentially be extended to heteroaromatic systems like the pyridinyl group in this compound. The use of visible light as a renewable energy source is a key green feature of this approach.
A third green strategy involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) . This simple, high-yielding, one- or two-step process converts 1,2-amino alcohols into morpholines using the inexpensive reagents ethylene sulfate and potassium tert-butoxide (tBuOK). chemrxiv.orgnih.gov This method offers significant environmental and safety benefits over traditional approaches that often use chloroacetyl chloride and require a subsequent reduction step with metal hydrides, thus eliminating a step and associated waste. chemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine of the 1,2-amino alcohol with ethylene sulfate. chemrxiv.orgnih.gov To apply this to the synthesis of this compound, one would start with the corresponding 1-(5-chloropyridin-2-yl)ethanolamine.
Table 2: Comparison of Ethylene Sulfate Method with Traditional Synthesis
| Feature | Ethylene Sulfate Method | Traditional Method (e.g., with Chloroacetyl Chloride) | Reference |
| Number of Steps | 1 or 2 | 3 | chemrxiv.org |
| Redox Neutrality | Yes | No (Requires reduction step) | chemrxiv.org |
| Reagents | Ethylene sulfate, tBuOK | Chloroacetyl chloride, Boron or Aluminum Hydrides | chemrxiv.org |
| Byproducts | Fewer, less hazardous | More waste generated | chemrxiv.org |
| Starting Material | 1,2-amino alcohol | 1,2-amino alcohol | chemrxiv.orgnih.gov |
These emerging green synthetic methodologies provide a foundation for developing more sustainable manufacturing processes for this compound and its derivatives, aligning with the principles of modern, environmentally conscious chemistry.
Structure Activity Relationship Sar Investigations of 2 5 Chloropyridin 2 Yl Morpholine Derivatives
Influence of Substituent Modifications on the Pyridine (B92270) Ring
The pyridine ring of the 2-(5-Chloropyridin-2-yl)morpholine core serves as a critical anchor for interactions with target proteins and as a scaffold for further chemical elaboration. Modifications to this ring, including the nature and position of its substituents, have profound effects on the biological activity of the resulting derivatives.
Research into related heterocyclic systems, such as 2-morpholinopyrimidines, which are bioisosteres of the 2-morpholinopyridine scaffold, has provided valuable insights. In a series of potent PI3 kinase inhibitors, the pyridine ring is part of a larger system, but the principles of substitution are highly relevant. The chlorine atom at the C-5 position, as in the parent compound, is often a key feature. Halogen substitutions on aromatic rings connected to a morpholine (B109124) can lead to an increase in inhibitory activity. nih.gov For instance, in a series of imidazo[4,5-b]pyridine derivatives, a bromine atom on the pyridine nucleus significantly impacted antiproliferative activity. mdpi.com
The electronic nature of the pyridine ring is a determining factor in its interaction with electrophiles and nucleophiles. nih.gov The electronegative nitrogen atom decreases the electron density of the ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This inherent reactivity guides the synthetic strategies for creating derivatives and influences how the molecule is recognized by its biological target.
In the development of inhibitors for protein kinase CK2, a series of benzo[c] nih.govnih.govnaphthyridines, which can be considered extended and modified pyridine systems, were explored. The SAR studies revealed that specific substitutions on the heterocyclic core were crucial for potent inhibition, with a 3-chlorophenylamino group being optimal at one position. nih.gov This highlights the sensitivity of kinase active sites to the substitution patterns on aromatic and heteroaromatic rings.
The following table summarizes the effects of various substituents on the pyridine or analogous pyrimidine (B1678525) ring on kinase inhibition, drawn from studies on related inhibitor classes.
| Compound/Analog Series | Pyridine/Pyrimidine Ring Substituent | Biological Target | Observed Activity/Potency | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Bromine at pyridine nucleus | Cancer Cell Lines | Enhanced antiproliferative effect | mdpi.com |
| 2-Morpholino-6-aryl-pyrimidines | Various aryl groups at C6 | PI3 Kinase | Potent inhibition, dependent on aryl group | e3s-conferences.org |
| 2-Amino-4-aryl-5-chloropyrimidines | Chlorine at C5, various aryl at C4 | VEGFR-2, CDK1 | Potent dual inhibition | nih.gov |
Impact of Structural Variations within the Morpholine Moiety
The morpholine ring is a privileged pharmacophore in drug discovery, valued for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, and for its direct role in target binding. nih.gov The oxygen atom of the morpholine is a key hydrogen bond acceptor, a feature critical for the activity of many kinase inhibitors. nih.gov
SAR studies on numerous kinase inhibitors have demonstrated the importance of an unsubstituted morpholine ring for potent activity. In a series of chalcone-substituted morpholine derivatives, an unsubstituted morpholine was found to be crucial for anticancer activity. e3s-conferences.orgsci-hub.se This suggests that the morpholine ring itself often fits snugly into a specific pocket on the target protein, and any substitution could lead to a steric clash.
However, in other cases, substitutions on the morpholine ring have been shown to be beneficial. For example, the introduction of an alkyl group at the C-3 position of the morpholine ring led to an increase in anticancer activity in a series of imidazole-pyridine substituted morpholine derivatives. sci-hub.se Furthermore, creating bridged morpholine structures, such as a 3,5-ethylene bridged morpholine, has been shown to produce highly potent and selective mTOR inhibitors. e3s-conferences.orgsci-hub.se This strategy can lock the morpholine into a specific conformation that is more favorable for binding and can allow the moiety to penetrate deeper into the active site of the enzyme. e3s-conferences.org Interestingly, bridging a morpholine ring with a one-carbon tether has been shown to counterintuitively reduce lipophilicity, a desirable property in drug design. acs.org
The table below illustrates the impact of morpholine modifications on the activity of related kinase inhibitors.
| Compound/Analog Series | Morpholine Modification | Biological Target | Observed Activity/Potency | Reference |
| Chalcone-substituted morpholines | Unsubstituted morpholine | C6 and HeLa cancer cell lines | Essential for potent activity | e3s-conferences.orgsci-hub.se |
| Imidazole-pyridine derivatives | Alkyl group at C3-position | MCF-7 and A2780 cancer cell lines | Increased anticancer activity | sci-hub.se |
| 2-Ureidophenyltriazines | 3,5-Ethylene bridged morpholine | mTOR | Potent and selective inhibition | e3s-conferences.orgsci-hub.se |
Role of Linker Structures and Scaffold Connectivity on Biological Activity
In a series of tetrahydroisoquinoline-based inhibitors of M. tuberculosis, the nature of the linking group was found to be very important. Linkers such as –CO– and –COCH2– were less effective than –CH2– or –CONH– linkers, demonstrating that even subtle changes in the linker can have a significant impact on potency.
The concept of scaffold connectivity extends to how different ring systems are fused or linked. In the development of imidazo[4,5-b]pyridine derivatives, the core heterocycle was linked to various substituted phenyl rings, and the resulting geometry was a key factor in their antiproliferative effects. mdpi.com
Conformational Analysis and its Implications for Ligand-Target Interactions
The three-dimensional conformation of a molecule is what determines how it fits into the binding site of a protein. For derivatives of this compound, the conformation of the morpholine ring and the relative orientation of the morpholine and pyridine rings are of particular importance.
The morpholine ring typically adopts a stable chair conformation. nih.gov However, the specific energetic barriers to ring inversion and the preferred orientation of any substituents can be influenced by the rest of the molecule. In the context of kinase inhibition, the chair conformation places the morpholine oxygen in an ideal position to act as a hydrogen bond acceptor with backbone amide protons in the hinge region of the kinase domain. This is a very common and critical interaction for this class of inhibitors. nih.gov
Molecular modeling and X-ray crystallography studies of related kinase inhibitors have provided detailed pictures of these interactions. For instance, in PI3K inhibitors, the morpholine ring is often seen oriented in a way that maximizes these hydrogen bonding interactions. Molecular modeling of bridged morpholine derivatives has suggested that the conformational constraint imposed by the bridge helps to pre-organize the molecule in its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. e3s-conferences.org
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore is a model that describes the essential steric and electronic features required for a molecule to be biologically active. For inhibitors based on the this compound scaffold, a general pharmacophore model can be elucidated from the SAR data of related compounds.
Key features of such a pharmacophore for kinase inhibition typically include:
A hydrogen bond acceptor, which is almost always the oxygen atom of the morpholine ring. nih.gov
A heterocyclic ring system (the pyridine ring) that can participate in various interactions, including hydrogen bonding and hydrophobic interactions, within the ATP-binding site of the kinase.
Specific substitution patterns on the pyridine ring that can pick up additional interactions in pockets of the active site. The 5-chloro group, for example, can interact with a hydrophobic pocket or act as a weak hydrogen bond acceptor.
A linker and an additional substituted aromatic or heterocyclic ring that can access other regions of the active site, such as the hydrophobic region often targeted by type II kinase inhibitors. nih.gov
Pharmacophore models can be developed using computational tools and are invaluable for virtual screening campaigns to identify novel active compounds. nih.govnih.gov Once a pharmacophore is established, optimization strategies can be employed to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.
Optimization strategies for this class of compounds could include:
Fine-tuning the substituents on the pyridine ring: Exploring a range of electron-donating and electron-withdrawing groups at different positions to maximize interactions with the target.
Modifying the morpholine ring: Introducing substitutions or bridging the ring to improve potency, selectivity, or metabolic stability. e3s-conferences.orgsci-hub.se
Varying the linker: Altering the length, rigidity, and chemical nature of the linker to optimize the orientation of the different parts of the molecule.
Scaffold hopping: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, quinoline) to explore new interaction patterns and improve properties. e3s-conferences.orgsci-hub.se
By systematically applying these strategies, guided by pharmacophore models and structural biology data, it is possible to develop highly potent and selective inhibitors based on the this compound scaffold.
Biological Activities and Molecular Mechanisms of 2 5 Chloropyridin 2 Yl Morpholine Analogs
Enzyme Inhibition Profiles and Mechanisms
The unique structural arrangement of the 2-(5-chloropyridin-2-yl)morpholine scaffold allows for a range of modifications, enabling the fine-tuning of its inhibitory activity and selectivity against various enzymes. The following sections detail the inhibitory profiles of analogs based on this and structurally related scaffolds against several important enzyme targets.
Inhibition of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation, respiration, and electrolyte balance. rsc.org The inhibition of specific CA isoforms has been a therapeutic strategy for conditions such as glaucoma and certain types of cancer. While direct studies on the carbonic anhydrase inhibitory activity of this compound are not extensively documented, research on related heterocyclic scaffolds, such as morpholine-derived thiazoles and pyridazinone-based sulfonamides, has demonstrated significant inhibitory potential against various CA isoforms. rsc.orgnih.gov
For instance, a series of morpholine-derived thiazoles exhibited varying degrees of inhibitory action against bovine carbonic anhydrase II (CA-II). rsc.org Kinetic studies of the most potent compound in this series revealed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org These findings suggest that the morpholine (B109124) moiety can be a key component in designing CA inhibitors. Similarly, pyridazinone-based sulfonamide derivatives have shown potent inhibitory activity against several human CA (hCA) isoforms, with inhibition constants (KIs) in the nanomolar range for hCA II, hCA IX, and hCA XII. nih.gov For example, a benzyloxy pyridazine (B1198779) derivative demonstrated a KI of 5.3 nM against hCA II. nih.gov
| Compound/Analog Class | Target Enzyme | Inhibition Value (Ki/IC50) |
| Morpholine derived thiazole | Bovine CA-II | Ki = 9.64 µM |
| Pyridazinone-based sulfonamides | hCA I | KI = 23.5 - 362.8 nM |
| Pyridazinone-based sulfonamides | hCA II | KI = 5.3 - 106.4 nM |
| Pyridazinone-based sulfonamides | hCA XII | KI = 5.3 - 49.7 nM |
Inhibition of BRAF (V600E) Protein Kinase
For instance, vemurafenib, a potent BRAF(V600E) inhibitor, has demonstrated significant clinical efficacy. acs.org The development of next-generation BRAF inhibitors continues, with compounds like plixorafenib showing activity against both BRAF monomers and dimers, which can overcome some mechanisms of resistance. nih.gov The IC50 values for various BRAF inhibitors against BRAF V600E-mutated cell lines are often in the nanomolar range. For example, the combination of the paradox-breaker BRAF inhibitor plixorafenib with the MEK inhibitor binimetinib (B1684341) resulted in an IC50 of 13 nM in BRAF V600E expressing cells. nih.gov
| Compound/Analog Class | Cell Line/Target | Inhibition Value (IC50) |
| Plixorafenib + Binimetinib | BRAF V600E expressing cells | 13 nM |
Factor Xa Inhibition via Related N-(5-chloropyridin-2-yl) Scaffolds
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The N-(5-chloropyridin-2-yl) scaffold is a key structural feature in several potent and selective FXa inhibitors.
A prominent example is Betrixaban, which incorporates an N-(5-chloropyridin-2-yl) group. Structure-activity relationship (SAR) studies have demonstrated the importance of the 5-chloropyridine moiety for high inhibitory activity. Reintroducing the 5-chloropyridine into a lead compound resulted in a 20-fold increase in FXa inhibitory activity, achieving an IC50 of 3.5 ± 1.0 nM. nih.gov The development of Rivaroxaban, another potent oral FXa inhibitor, also highlights the importance of a 5-chlorinated aromatic moiety, in this case, a 5-chlorothiophene, which occupies the S1 binding pocket of the enzyme. nih.gov
| Compound/Analog Class | Target Enzyme | Inhibition Value (IC50) |
| N-(5-chloropyridin-2-yl) analog | Factor Xa | 3.5 ± 1.0 nM |
| Rivaroxaban (BAY 59-7939) | Factor Xa | 0.7 nM |
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD is being explored as a potential therapeutic approach for various conditions. While there is no direct data on this compound as a NAPE-PLD inhibitor, studies on related scaffolds have identified potent inhibitors.
One study identified a series of pyrimidine-4-carboxamides as NAPE-PLD inhibitors. Optimization of a high-throughput screening hit, which included replacing a morpholine substituent with a (S)-3-hydroxypyrrolidine, led to the discovery of LEI-401, a potent inhibitor with a Ki of 0.027 μM. nih.gov Another study on quinazoline (B50416) sulfonamide derivatives showed that a 2-pyridyl derivative had an IC50 of approximately 120 μM, while a 3-pyridyl derivative was more potent with an IC50 of about 26 μM, and a 4-pyridyl derivative had an IC50 of approximately 34 μM. escholarship.orgnih.gov This suggests that the position of the nitrogen in the pyridyl ring is crucial for activity. escholarship.orgnih.gov
| Compound/Analog Class | Target Enzyme | Inhibition Value (Ki/IC50) |
| LEI-401 (Pyrimidine-4-carboxamide) | hNAPE-PLD | Ki = 0.027 µM |
| Quinazoline sulfonamide (2-pyridyl derivative) | NAPE-PLD | IC50 ≈ 120 µM |
| Quinazoline sulfonamide (3-pyridyl derivative) | NAPE-PLD | IC50 ≈ 26 µM |
| Quinazoline sulfonamide (4-pyridyl derivative) | NAPE-PLD | IC50 ≈ 34 µM |
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in cancer progression through its role in generating the second messengers phosphocholine (B91661) and diacylglycerol. nih.gov Consequently, inhibitors of PC-PLC are being investigated as potential anticancer agents. A class of compounds structurally related to this compound, the 2-morpholinobenzoic acids, has shown promising PC-PLC inhibitory activity. nih.gov
Initial studies identified 2-morpholinobenzoic acids as having improved PC-PLC inhibitory activity compared to the standard inhibitor D609. nih.gov Further modifications, such as replacing the carboxylic acid with a hydroxamic acid to enhance chelation with the catalytic Zn2+ ions in the active site, led to derivatives with potent anti-proliferative activity in cancer cell lines. nih.gov For example, one such 2-morpholinobenzoic acid analog demonstrated an IC50 of 1.1 ± 0.1 μM in MDA-MB-231 breast cancer cells.
| Compound/Analog Class | Cell Line | Inhibition Value (IC50) |
| 2-Morpholinobenzoic acid analog | MDA-MB-231 | 1.1 ± 0.1 µM |
| 2-Morpholinobenzoic acid analog | HCT116 | 3.4 ± 0.3 µM |
Alpha-Glucosidase Inhibition
While direct studies on the alpha-glucosidase inhibitory activity of this compound are not prevalent, research on structurally related morpholine derivatives has shown significant promise. A study on a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives demonstrated considerable alpha-glucosidase inhibitory potential. All tested molecules in this series displayed IC50 values ranging from 0.18 ± 0.01 µg/mL to 20.46 ± 0.21 µg/mL, which is notably more potent than the standard drug, acarbose (B1664774) (IC50 = 8.16 ± 0.12 µg/mL). researchgate.net The most active compound, featuring a methoxy (B1213986) group on the phenyl ring, exhibited a competitive mode of inhibition, similar to acarbose. researchgate.net The presence of electron-donating groups, such as methyl and methoxy, on the phenyl ring was found to be crucial for the inhibitory activity. researchgate.net
Receptor Modulation and Ligand-Receptor Interactions
Agonistic and Antagonistic Activity at G-Protein Coupled Receptors (e.g., Dopamine (B1211576) D4, 5HT1a)
Analogs of this compound have been shown to interact with key G-protein coupled receptors, including dopamine and serotonin (B10506) receptors.
Dopamine D4 Receptors: A series of 2,4-disubstituted morpholines have been synthesized and evaluated for their affinity at human dopamine receptors. nih.gov One particular 7-azaindole (B17877) compound demonstrated nanomolar affinity for the hD4 receptor, with over 1000-fold selectivity compared to the hD2 receptor. nih.gov This highlights the potential for developing selective D4 receptor ligands based on the morpholine scaffold.
5-HT1A Receptors: Research into N-oxide analogs of WAY-100635, which contains a pyridinyl moiety, has identified potent 5-HT1A receptor antagonists. compudrug.com One such analog, NOWAY, where the pyridinyl ring is oxidized, displayed a high affinity with a Ki value of 0.22 nM, comparable to the parent compound. compudrug.com These findings suggest that modifications to the pyridine (B92270) ring of such compounds can yield high-affinity ligands for the 5-HT1A receptor. Other flexible arylpiperazine analogs of gepirone (B1671445) have been synthesized, showing a mixed 5-HT1A/5-HT2A receptor profile with low D2 receptor affinity. nih.gov
Anti-Proliferative and Anti-tumor Efficacy in In Vitro Cancer Models
The anti-proliferative and anti-tumor properties of morpholine and quinoline (B57606) derivatives have been extensively studied in various cancer cell lines.
Novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and tested for their anticancer effects on the HepG2 cell line. nih.gov Similarly, chlorinated maprotiline (B82187) analogues, which are structurally related, have shown anti-proliferative activity against A549 (lung carcinoma), HepG2 (hepatocyte carcinoma), and HCT (colon carcinoma) cell lines at low micromolar concentrations. researchgate.net
Furthermore, a series of 2-chloroquinazoline (B1345744) derivatives demonstrated anti-proliferation activities against four EGFR high-expressing cell lines: A549, NCI-H1975, AGS, and HepG2. nih.gov Compound 10b from this series, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, was particularly effective. nih.gov
Derivatives of morpholine-substituted tetrahydroquinoline have been identified as potent and selective cytotoxic agents against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines, with minimal toxicity to normal cells. mdpi.com The presence of trifluoromethyl and morpholine moieties was found to significantly enhance the potency and selectivity of these compounds. mdpi.com
Antimicrobial Activity Against Bacterial and Fungal Pathogens
Analogs of this compound have demonstrated a broad range of antimicrobial activities.
Antibacterial Activity: Newly synthesized morpholine derivatives containing an azole nucleus have shown activity against M. smegmatis. nih.gov Another study on (morpholine-4-yl-pyridin-2-yl-methyl)-urea and its metal (II) complexes also reported antimicrobial properties. researchgate.net Furthermore, certain morpholine-derived benzenesulphonamides were found to be moderately active against B. subtilis and S. typhi. chemsociety.org.ng A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to linezolid. nih.gov
Antifungal Activity: Silicon-incorporated morpholine analogs have shown potent antifungal activity against various human pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net One sila-analogue, a fenpropimorph (B1672530) analogue, demonstrated superior fungicidal potential compared to existing antifungal agents. nih.govresearchgate.net The mode of action for these compounds is believed to be the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway. researchgate.net Surfactants based on morpholine and piperidine (B6355638) have also been reported to have antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.net
Anti-Inflammatory Properties of Related Derivatives
The anti-inflammatory potential of compounds structurally related to this compound has been investigated. Pyrimido[1,2-b]pyridazin-2-one derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of COX-2. nih.gov One compound with a chlorine substituent was particularly potent. nih.gov Another study on a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives identified a compound with significant in vivo anti-inflammatory activity, acting as a dual inhibitor of COX-1 and COX-2. rsc.org
Antioxidant Activities
Several studies have explored the antioxidant properties of morpholine derivatives. A study on antihyperlipidemic morpholine derivatives revealed that these compounds also exhibit significant protection of hepatic microsomal membranes against lipid peroxidation. nih.gov Another investigation into two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones indicated moderate antioxidant potentials. The proposed mechanism of action is hydrogen atom abstraction from the morpholinedione ring. researchgate.netnih.gov
Other Investigated Biological Activities
Beyond the primary therapeutic targets, the versatile scaffold of this compound has prompted investigations into a range of other potential biological activities. The unique combination of the chloropyridine ring and the morpholine moiety has been explored for its potential in various therapeutic areas, including as antithrombotic, anticonvulsant, antidiabetic, and antihistaminic agents. However, for certain other activities such as antileishmanial, antihypertensive, antiviral, and antipyretic effects, the current body of scientific literature does not provide specific data on analogs of this compound.
The development of novel oral anticoagulants has been a significant area of research, with Factor Xa (FXa) being a key target. acs.orgnih.gov In this context, oxazolidinone derivatives have emerged as a potent class of FXa inhibitors. acs.orgnih.gov One of the most prominent examples is Rivaroxaban (BAY 59-7939), a potent, selective, and orally direct FXa inhibitor. acs.orgnih.govacs.org While not a direct analog of this compound, its structure contains a morpholin-3-one (B89469) moiety, which is structurally related.
The optimization studies leading to the discovery of Rivaroxaban included the evaluation of various heterocyclic rings. Notably, chloropyridine derivatives were synthesized and tested for their anti-FXa potency. These studies revealed a steep structure-activity relationship (SAR) around the 5-chlorothiophene-2-carboxamide (B31849) moiety of the lead compound. For instance, within the chloropyridine derivatives, one analog showed a 40-fold weaker potency compared to the lead compound with a 5-chlorothiophene ring, and another was even less potent. This highlights the critical nature of the specific heterocyclic system for high-affinity binding to FXa.
| Compound | Core Structure Modification | Target | In Vitro Activity (IC50) |
|---|---|---|---|
| BAY 59-7939 (Rivaroxaban) | 5-Chlorothiophene-2-carboxamide with morpholin-3-one | Factor Xa | 0.7 nM |
| Chloropyridine derivative 1 | Chloropyridine instead of 5-chlorothiophene | Factor Xa | 29 nM |
| Chloropyridine derivative 2 | Chloropyridine instead of 5-chlorothiophene | Factor Xa | 94 nM |
The search for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is ongoing. Hybrid molecules that combine different pharmacophoric units represent a rational approach to developing multi-target-directed ligands. In this vein, a series of hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring, linked to a morpholine moiety, have been synthesized and evaluated for their anticonvulsant activity. nih.govnih.govsigmaaldrich.com
These compounds were tested in various animal models of epilepsy, including the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for focal seizures. nih.govnih.gov The most promising compound from this series was 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, which demonstrated significant anticonvulsant activity with ED50 values of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test. nih.govnih.govsigmaaldrich.com Its mechanism of action is thought to involve a moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov
| Compound Name | Core Structure | Anticonvulsant Test Model | ED50 (mg/kg) |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Pyrrolidine-2,5-dione linked to morpholine | Maximal Electroshock (MES) | 62.14 |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Pyrrolidine-2,5-dione linked to morpholine | 6 Hz (32 mA) | 75.59 |
The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption. Research into morpholine-containing compounds has identified potential α-glucosidase inhibitors. A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives have shown notable α-glucosidase inhibitory potential. nih.gov
In these analogs, the substitution on the benzimidazole (B57391) ring plays a crucial role in their activity. A derivative with a methoxy group on the phenyl ring was identified as the most active in the series. nih.gov In vitro and in silico studies have suggested that electron-donating groups, such as methyl and methoxy, on the phenyl ring enhance the inhibitory activity due to an increased conjugative effect. nih.gov This highlights the potential for developing potent antidiabetic agents by modifying the substituents on the heterocyclic ring attached to the morpholine core.
| Compound | Core Structure | Target Enzyme | Key Structural Feature for Activity |
|---|---|---|---|
| 4-(5-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)morpholine | Benzimidazole-morpholine | α-glucosidase | Methoxy group on the phenyl ring |
The development of H1-receptor antagonists is a cornerstone in the treatment of allergic conditions. While direct studies on this compound analogs as antihistamines are not extensively reported, research on structurally related piperidine and pyrimidine (B1678525) derivatives provides valuable insights. nih.govnih.govsigmaaldrich.comnih.gov Piperidines are structurally similar to morpholines, with the oxygen atom being replaced by a methylene (B1212753) group.
Studies on 2-substituted derivatives of antihistaminic agents like Bamipine and Diphenylpyraline, which contain a piperidine ring, have shown that they are potent H1-receptor antagonists. nih.gov However, substitution at the 2-position of the piperidine ring slightly decreased the H1-receptor antagonistic potency. nih.gov In another study, condensed 2-arylaminoethylpyrimidin-4(3H)-ones were synthesized and shown to exhibit significant H1-antagonistic activity, with pA2 values ranging from 8.6 to 9.7 on guinea-pig ileum. nih.govnih.gov These findings suggest that the core heterocyclic structure and the nature of the side chain are critical for potent antihistaminic activity.
| Compound Class | Core Structure | Activity | Key Findings |
|---|---|---|---|
| 2-Substituted piperidine derivatives | Piperidine | H1-receptor antagonists | Substitution at the 2-position slightly decreases potency. nih.gov |
| Condensed 2-arylaminoethylpyrimidin-4(3H)-ones | Pyrimidine | H1-antagonistic activity (pA2 values 8.6-9.7) | Competitive and reversible antagonism of histamine. nih.govnih.gov |
A comprehensive review of the scientific literature did not yield specific data on the antileishmanial, antihypertensive, antiviral, or antipyretic activities of this compound analogs. While research exists on the broader classes of morpholine and pyridine derivatives for some of these activities, direct evidence for analogs of the specific compound is not currently available.
Computational Chemistry and in Silico Approaches in 2 5 Chloropyridin 2 Yl Morpholine Research
Molecular Docking Simulations for Binding Affinity and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org It is widely used to understand the interaction between a ligand, such as a derivative of 2-(5-Chloropyridin-2-yl)morpholine, and a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score or binding energy.
In studies of morpholine-containing compounds, molecular docking has been instrumental in identifying potential drug candidates. For instance, in the search for novel inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer, docking studies have been performed on morpholine-benzimidazole-oxadiazole derivatives. acs.org These simulations revealed that specific compounds could effectively fit into the ATP-binding pocket of VEGFR-2. acs.org The presence of chlorine atoms on a phenyl ring in some derivatives was found to enhance the binding affinity within this pocket. acs.org
Similarly, molecular docking has been applied to screen morpholine (B109124) derivatives against SARS-CoV-2 targets. gyanvihar.org In one study, a series of novel morpholine compounds were docked into the active site of a viral protein, with binding energies ranging from -20.55 to -74.55 kcal/mol, indicating varying degrees of potential inhibitory activity. gyanvihar.org These in silico experiments help in prioritizing which compounds should be synthesized and tested in the laboratory, thereby saving time and resources. gyanvihar.org
Table 1: Illustrative Molecular Docking Scores of Morpholine Derivatives Against Various Targets
| Compound Class | Target Protein | Range of Binding Energies (kcal/mol) | Notable Finding |
| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | Not specified, but potent inhibition observed | Chlorine atoms on the phenyl ring enhanced binding affinity. acs.org |
| Novel morpholine derivatives | SARS-CoV-2 Inhibitors | -20.55 to -74.55 | Compound '2b' showed a potent docking score of -74.55 kcal/mol. gyanvihar.org |
| Morpholine derived thiazoles | Carbonic Anhydrase-II | Not specified, but showed greater affinity than the standard | The morpholine moiety was crucial for interacting with the target's binding site. rsc.org |
| C-2 substituted morpholine derivatives | BACE-1 | Not specified, but showed micromolar activity | The morpholine appendage was important for interacting with polar and apolar residues. nih.gov |
This table is for illustrative purposes and synthesizes data from studies on various morpholine derivatives, not specifically this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
For example, DFT calculations on pyridine (B92270) derivatives have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of a molecule. scielo.br A smaller energy gap suggests that the molecule is more reactive.
In a study on novel pyridine derivatives, DFT with the B3LYP method was used to optimize the molecular structure and calculate various parameters. nih.gov The calculations helped in understanding the sites within the molecule that are susceptible to electrophilic or nucleophilic attack by mapping the molecular electrostatic potential (MEP). nih.gov For instance, regions with high negative potential (typically colored red in MEP maps) indicate sites prone to electrophilic attack. nih.gov
Table 2: Representative Quantum Chemical Parameters for a Pyridine Derivative
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating reactivity | - |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | - |
| Mulliken Atomic Charges | Calculated charge distribution on individual atoms | H atoms often possess positive charges (e.g., 0.173 to 0.235 a.u.). researchgate.net |
This table presents parameters typically derived from quantum chemical calculations on pyridine derivatives. Specific values for this compound would require a dedicated computational study.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. This technique is particularly useful for studying the stability of a ligand-protein complex and observing the dynamic interactions that hold them together. acs.orgacs.org Following molecular docking, MD simulations are often performed to validate the docking results and to get a more realistic view of the binding.
In research on morpholine-benzimidazole-oxadiazole derivatives targeting VEGFR-2, MD simulations confirmed that the most promising compounds remained stably bound within the active site of the enzyme throughout the simulation period. acs.org This stability reinforces their potential as sustained inhibitors. acs.org
Similarly, MD simulations of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have been conducted. mdpi.com These simulations, often run for hundreds of nanoseconds, help to validate the stability of protein-ligand interactions and favorable dynamics, further supporting the therapeutic potential of the compounds. mdpi.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during the simulation to assess stability. A low and stable RMSD value suggests a stable binding complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. iipseries.org
For derivatives of this compound, a QSAR study would involve compiling a dataset of related compounds with their measured biological activities (e.g., inhibitory concentrations). Then, various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to build a model that correlates the descriptors with the activity. nih.gov
A QSAR study on a series of 1,3-thiazole derivatives containing a morpholine moiety found that descriptors such as polarization, dipole moment, and lipophilicity had a significant effect on their antioxidant activity. pensoft.net The resulting QSAR models can guide the design of new derivatives with potentially enhanced activity. pensoft.net
Virtual Screening Methodologies for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.
For a target of interest for which this compound might be a starting point, virtual screening could be employed to find other compounds with similar or better-predicted activity. A common approach is to use the this compound structure as a query to search for similar compounds in large chemical databases. Alternatively, if the biological target is known, structure-based virtual screening (e.g., high-throughput docking) can be used to screen millions of compounds against the target's binding site.
In the context of mTOR inhibitors, virtual screening strategies have been employed to identify promising scaffolds, which could include morpholine-substituted structures. mdpi.com These efforts are crucial for expanding the chemical space and discovering novel classes of inhibitors. mdpi.com
In Silico Pharmacokinetic Profiling (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery. nih.govsci-hub.se These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the development process. iipseries.org
For this compound and its analogs, in silico ADMET tools can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential toxicities. sci-hub.se For example, Lipinski's Rule of Five is a commonly used filter to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net
Studies on various pyridine and pyrimidine (B1678525) derivatives have successfully used in silico tools like SwissADME to predict their pharmacokinetic profiles. nih.gov These predictions can guide the chemical modification of lead compounds to improve their ADMET properties, increasing their chances of success in clinical trials. nih.gov
Table 3: Common In Silico ADMET Parameters and Their Significance
| Parameter | Significance | Typical Desired Range for Oral Drugs |
| Molecular Weight | Affects size and diffusion | < 500 Da |
| LogP (Lipophilicity) | Influences absorption and distribution | -0.4 to +5.6 |
| Hydrogen Bond Donors | Affects membrane permeability | < 5 |
| Hydrogen Bond Acceptors | Affects membrane permeability | < 10 |
| Oral Bioavailability | Percentage of drug that reaches systemic circulation | High |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Yes/No, depending on the target |
| CYP450 Inhibition | Potential for drug-drug interactions | Non-inhibitor |
| hERG Inhibition | Potential for cardiotoxicity | Non-inhibitor |
This table provides a general overview of ADMET parameters and desirable ranges. Specific predictions for this compound would require a dedicated analysis.
Future Research Directions and Emerging Applications for 2 5 Chloropyridin 2 Yl Morpholine and Its Analogs
Exploration of Novel Pharmacological Targets and Disease Areas
The unique structural and chemical properties of the 2-(5-Chloropyridin-2-yl)morpholine scaffold make it a promising candidate for exploring novel pharmacological targets, particularly in the realm of central nervous system (CNS) disorders. The morpholine (B109124) ring is a prevalent feature in many CNS-active compounds due to its ability to improve properties like blood-brain barrier (BBB) permeability. researchgate.netresearchgate.net
Future research is likely to focus on leveraging this scaffold to target enzymes and receptors implicated in neurodegenerative diseases. mdpi.com For instance, derivatives of this compound could be investigated as inhibitors of kinases, such as those involved in the pathology of Alzheimer's and Parkinson's diseases. nih.govmdpi.com The pyridine (B92270) moiety, a common feature in molecules targeting neurodegenerative disorders, further enhances the potential of these analogs in this therapeutic area. researchgate.netmdpi.com
The exploration of this compound analogs as modulators of targets in oncology is another promising avenue. The morpholine nucleus is a key component of several kinase inhibitors used in cancer therapy. mdpi.comnih.gov Therefore, novel derivatives could be designed and screened for their activity against various cancer-related kinases.
Below is a table summarizing potential novel pharmacological targets for this compound analogs:
| Disease Area | Potential Pharmacological Target | Rationale |
| Neurodegenerative Diseases | Kinases (e.g., LRRK2, GSK-3β) | Morpholine and pyridine moieties are common in CNS drugs and kinase inhibitors. researchgate.netnih.gov |
| Beta-secretase (BACE1) | Pyridine derivatives have shown potential as BACE-1 inhibitors. researchgate.net | |
| Acetylcholinesterase (AChE) | Pyridine-based scaffolds are effective in AChE inhibition for Alzheimer's therapy. frontiersin.orgnih.gov | |
| Oncology | PI3K/mTOR pathway | The morpholine ring is a key feature in many PI3K/mTOR inhibitors. researchgate.netmdpi.com |
| Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR) | Indolin-2-one and quinoline (B57606) scaffolds, which can be hybridized with the subject compound, are known to target these kinases. nih.govmdpi.com | |
| Inflammatory Disorders | Cyclooxygenase-2 (COX-2) | Dual inhibitors incorporating heterocyclic scaffolds have shown promise. rsc.org |
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic methodologies for producing this compound and its analogs is crucial for facilitating further research and development. A key focus in this area is the development of more sustainable and environmentally benign synthetic routes. rsc.org Traditional methods for synthesizing pyridines and morpholines often involve harsh reaction conditions and the use of hazardous reagents. benthamscience.com
Recent research has highlighted several "green" approaches to the synthesis of these heterocyclic compounds. These include the use of ionic liquids as recyclable catalysts and solvents, which can lead to milder reaction conditions and reduced waste. benthamscience.com One-pot multicomponent reactions are also gaining traction as they streamline the synthetic process, improve efficiency, and minimize the generation of byproducts. rsc.orgnih.gov
Furthermore, the development of catalyst-free and metal-free synthetic methods is a significant step towards sustainability. chemrxiv.org For example, methods utilizing inexpensive and readily available reagents under mild conditions are being explored for the synthesis of substituted morpholines. chemrxiv.org The use of environmentally friendly solvents like water or ethanol in these reactions further enhances their green credentials. rsc.org
The table below outlines some advanced and sustainable synthetic approaches applicable to the synthesis of this compound and its analogs:
| Synthetic Approach | Key Features | Potential Benefits |
| Ionic Liquid-Catalyzed Synthesis | Recyclable catalysts and solvents. benthamscience.com | Reduced waste, milder reaction conditions, improved efficiency. benthamscience.com |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. rsc.orgnih.gov | Increased efficiency, reduced number of steps, minimized byproducts. nih.gov |
| Metal-Free Synthesis | Avoidance of transition metal catalysts. chemrxiv.org | Reduced cost, lower toxicity, and easier purification. chemrxiv.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, improved yields, and cleaner reactions. nih.gov |
| Synthesis in Green Solvents | Utilization of water, ethanol, or other eco-friendly solvents. rsc.orgnih.gov | Reduced environmental impact and improved safety. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel analogs of this compound. nih.gov These computational tools can significantly accelerate the drug discovery process by predicting the physicochemical and biological properties of virtual compounds, thereby reducing the need for extensive and costly experimental screening. mdpi.com
AI can also be employed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov By analyzing large datasets of chemical structures and their corresponding ADME profiles, ML models can identify structural modifications to the this compound scaffold that are likely to improve its pharmacokinetic properties. researchgate.netresearchgate.net
The following table summarizes the applications of AI and ML in the design and optimization of this compound analogs:
| Application Area | AI/ML Technique | Expected Outcome |
| Blood-Brain Barrier Permeability Prediction | Deep Learning, Transformer-based models. nih.govsemanticscholar.orgarxiv.org | More accurate and rapid identification of CNS-active candidates. deepnote.com |
| ADME/Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Graph Convolutional Networks. nih.gov | Early identification of compounds with favorable pharmacokinetic and safety profiles. |
| Virtual Screening | Machine learning-based scoring functions. nih.gov | Efficient screening of large virtual libraries to identify promising hits. |
| De Novo Drug Design | Generative models. | Design of novel this compound analogs with desired properties. |
| Scaffold Optimization | Machine learning algorithms for structure-property optimization. | Guidance on structural modifications to enhance biological activity and drug-like properties. |
Design of Multi-Target Directed Ligands Incorporating the this compound Scaffold
The multifactorial nature of many complex diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target directed ligands (MTDLs). frontiersin.orgnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. mdpi.com The this compound scaffold is an attractive platform for the design of MTDLs due to its inherent versatility and favorable drug-like properties. researchgate.net
In oncology, MTDLs based on this scaffold could be developed to dually inhibit key signaling pathways, such as the PI3K/mTOR and RAF/MEK pathways. nih.gov The morpholine ring is a well-established component of PI3K inhibitors, and the pyridine core can be functionalized to target other kinases like BRAF. researchgate.netnih.gov
The table below provides examples of potential MTDL strategies incorporating the this compound scaffold:
| Disease Area | Target Combination | Design Rationale |
| Alzheimer's Disease | AChE and BACE1 | The pyridine moiety can target AChE, while the overall scaffold can be optimized for BACE1 inhibition. researchgate.netfrontiersin.org |
| Cholinesterases and Amyloid-β Aggregation | Hybrid molecules with pyridine scaffolds have shown efficacy against both targets. frontiersin.orgnih.gov | |
| Cancer | PI3K and BRAF | The morpholine ring is a known PI3K pharmacophore, and the pyridine can be modified to inhibit BRAF. nih.gov |
| HDAC and Tubulin | Hybrid molecules combining pharmacophores for both targets have shown promise. mdpi.com | |
| Inflammatory Diseases | COX-2 and 5-LOX | Dual inhibitors can provide broader anti-inflammatory effects. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Chloropyridin-2-yl)morpholine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-chloro-2-aminopyridine with morpholine under palladium-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C) yields the target compound. Reaction optimization should focus on temperature, solvent polarity, and catalyst loading to maximize yield (≥70%) . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (δ 3.7–4.2 ppm for morpholine protons; δ 8.2–8.6 ppm for pyridine ring protons) and ¹³C NMR (δ 45–50 ppm for morpholine carbons; δ 120–150 ppm for aromatic carbons) provide structural confirmation .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated for C₉H₁₁ClN₂O: 198.0564) validates molecular weight .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1100 cm⁻¹ (C-O-C in morpholine) confirm functional groups .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Stability studies should assess degradation kinetics under varying pH (4–10), temperature (4°C, 25°C, 40°C), and light exposure. Use HPLC to monitor purity over time. For example, accelerated stability testing at 40°C/75% RH for 4 weeks can predict shelf-life. Store in amber vials at -20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. What computational approaches can predict the binding affinity of this compound to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) can model interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) assess electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Pair these with MD simulations (NAMD or GROMACS) to evaluate binding stability over 100 ns trajectories .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodology : Discrepancies may arise from competing pathways (e.g., homocoupling vs. heterocoupling). Use mechanistic probes:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In-situ Monitoring : React-IR or Raman spectroscopy tracks intermediate formation (e.g., Pd⁰ or PdII species) .
Q. What strategies improve the selectivity of this compound derivatives in antimicrobial assays?
- Methodology :
- SAR Studies : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups at position 5) and assess activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains.
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake in bacterial cells .
Q. How do solvent effects influence the compound’s catalytic activity in organometallic reactions?
- Methodology : Screen solvents (polar aprotic: DMF, DMSO; non-polar: toluene) in Suzuki-Miyaura couplings. Measure reaction rates via GC-MS and correlate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding). Polar solvents stabilize charged intermediates, enhancing turnover frequency (TOF) .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodology : Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (GraphPad Prism). Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For low-dose effects, use benchmark dose (BMD) modeling .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodology : Implement Quality-by-Design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
